6-Desfluoro-6-hydroxy Risperidone

Beschreibung

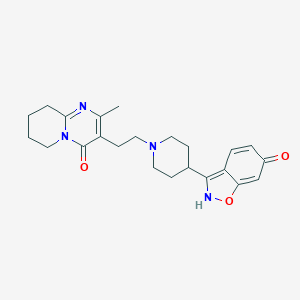

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[4-(6-hydroxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-15-18(23(29)27-10-3-2-4-21(27)24-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(28)14-20(19)30-25-22/h5-6,14,16,28H,2-4,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZACMPMNDRKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611880 | |

| Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106266-11-9 | |

| Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Desfluoro-6-hydroxy Risperidone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 6-Desfluoro-6-hydroxy Risperidone, a significant derivative and impurity of the atypical antipsychotic drug, Risperidone. While not a commercial entity itself, the study of such related compounds is paramount for ensuring the quality, safety, and efficacy of the parent drug. This document outlines a plausible synthetic pathway, rooted in established organic chemistry principles, and details a comprehensive characterization strategy employing modern analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control, offering a framework for the synthesis and analysis of Risperidone-related substances.

Introduction: The Significance of Risperidone and Its Related Compounds

Risperidone is a widely prescribed second-generation antipsychotic medication used in the management of schizophrenia, bipolar disorder, and irritability associated with autism.[1] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] The manufacturing and metabolic processes of Risperidone can lead to the formation of various related compounds, including impurities and metabolites.[3] Regulatory bodies worldwide mandate the stringent control and characterization of these substances to ensure the safety and consistency of the final drug product.

6-Desfluoro-6-hydroxy Risperidone (IUPAC Name: 3-(2-(4-(6-Hydroxybenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) is a notable Risperidone derivative characterized by the substitution of the fluorine atom at the 6-position of the benzisoxazole ring with a hydroxyl group. Understanding the synthesis and properties of this compound is crucial for several reasons:

-

Reference Standard: A well-characterized sample of 6-Desfluoro-6-hydroxy Risperidone is essential as a reference standard for the development and validation of analytical methods aimed at detecting and quantifying impurities in Risperidone drug substance and product.

-

Process Understanding: The identification of this impurity can provide insights into potential degradation pathways or side-reactions occurring during the synthesis of Risperidone, enabling process optimization to minimize its formation.

-

Pharmacological and Toxicological Assessment: Characterizing the biological activity of this derivative is important for assessing any potential pharmacological or toxicological effects it may have if present in the final drug product.

This guide will provide a detailed, scientifically-grounded approach to the synthesis and characterization of this important Risperidone-related compound.

Proposed Synthetic Pathway

Rationale Behind the Proposed Pathway

This synthetic strategy is predicated on the well-established methods for constructing the core structures of Risperidone and its analogs. The key disconnection is made at the piperidine nitrogen, a common strategy in the synthesis of such compounds.

-

Synthesis of Intermediate 1 (6-hydroxy-3-(4-piperidinyl)-1,2-benzisoxazole): The synthesis of the benzisoxazole core can be achieved through the cyclization of an appropriately substituted salicylonitrile derivative with hydroxylamine.[4] Subsequent reduction of the nitrile and piperidine ring formation would lead to the desired intermediate. The hydroxyl group at the 6-position is introduced by starting with a dihydroxybenzonitrile derivative.

-

Synthesis of Intermediate 2 (3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one): This intermediate is a known precursor in the synthesis of Risperidone.[5] Its synthesis typically involves a multi-step sequence starting from 2-amino-3-picoline and a suitable acetoacetate derivative, followed by chlorination of the terminal hydroxyl group.

-

Final Condensation: The final step involves the N-alkylation of the piperidine nitrogen of Intermediate 1 with the chloroethyl side chain of Intermediate 2. This is a standard nucleophilic substitution reaction, typically carried out in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a suitable polar aprotic solvent.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol based on analogous reactions found in the literature. Note: This protocol has not been experimentally validated and should be adapted and optimized by experienced synthetic chemists.

Step 1: Synthesis of 6-hydroxy-3-(4-piperidinyl)-1,2-benzisoxazole

-

Cyclization: To a solution of 2,4-dihydroxybenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide). Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, acidify the reaction mixture to precipitate the product, 6-hydroxy-1,2-benzisoxazole-3-carbonitrile. Filter, wash with water, and dry.

-

Reduction and Piperidine Formation: The conversion of the 3-carbonitrile to the 3-(4-piperidinyl) moiety is a multi-step process that may involve reduction of the nitrile to an amine, followed by the construction of the piperidine ring. A more direct approach could involve the reaction of a suitable piperidone precursor. Given the complexity, sourcing this intermediate commercially or from a custom synthesis provider may be a more practical approach for many laboratories.

Step 2: Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

This intermediate is a well-known precursor in Risperidone synthesis. Detailed procedures for its preparation can be found in the patent literature. The general approach involves the reaction of 2-amino-3-picoline with a suitable lactone or keto-ester to form the bicyclic core, followed by the introduction of the chloroethyl side chain.

Step 3: Condensation to form 6-Desfluoro-6-hydroxy Risperidone

-

To a stirred suspension of 6-hydroxy-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and potassium iodide (0.1 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add a solution of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 eq) in the same solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 6-Desfluoro-6-hydroxy Risperidone.

Comprehensive Characterization

A thorough characterization of the synthesized 6-Desfluoro-6-hydroxy Risperidone is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for its quantification.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 280 nm).

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns.

-

Ionization Technique: Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.

-

Expected Molecular Ion: The expected protonated molecular ion [M+H]⁺ for C₂₃H₂₈N₄O₃ is m/z 409.2234.

-

Fragmentation Pattern (Predicted): Based on the fragmentation of Risperidone, key fragments would likely arise from the cleavage of the bond between the piperidine ring and the ethyl side chain, as well as fragmentation of the pyrido[1,2-a]pyrimidin-4-one moiety. The presence of the hydroxyl group on the benzisoxazole ring will also influence the fragmentation pattern.

| Predicted Fragment | Proposed Structure | Expected m/z |

| [M+H]⁺ | C₂₃H₂₉N₄O₃⁺ | 409.22 |

| Fragment 1 | [C₁₂H₁₃N₂O₂]⁺ (hydroxylated benzisoxazole-piperidine moiety) | 217.10 |

| Fragment 2 | [C₁₁H₁₅N₂O]⁺ (pyrido[1,2-a]pyrimidin-4-one ethyl moiety) | 191.12 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of the synthesized molecule.

3.3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are predicted based on the structure and data from similar compounds.

-

Aromatic Protons: Signals corresponding to the protons on the benzisoxazole ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns will be indicative of their substitution pattern.

-

Pyrido[1,2-a]pyrimidin-4-one Protons: The protons of this ring system will have characteristic chemical shifts. The methyl group will likely appear as a singlet around δ 2.4 ppm. The methylene protons will show complex multiplets.

-

Piperidine and Ethyl Chain Protons: The protons of the piperidine ring and the ethyl linker will appear as a series of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm).

3.3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the pyrimidinone ring will have a characteristic downfield chemical shift (around δ 160-170 ppm).

-

Aromatic and Heteroaromatic Carbons: The carbons of the benzisoxazole and pyrido[1,2-a]pyrimidin-4-one rings will appear in the region of δ 100-160 ppm.

-

Aliphatic Carbons: The carbons of the piperidine ring, ethyl chain, and the methyl group will appear in the upfield region (typically δ 15-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group.

-

C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ will correspond to the carbonyl group of the pyrimidinone ring.

-

C=N and C=C Stretches: Absorptions in the region of 1500-1650 cm⁻¹ will be indicative of the double bonds in the aromatic and heteroaromatic rings.

-

C-O Stretch: An absorption band around 1200-1300 cm⁻¹ will correspond to the C-O bond of the hydroxyl group and the ether linkage in the benzisoxazole ring.

Visualizing the Workflow

The overall process from synthesis to characterization can be visualized as a logical workflow.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 6-Desfluoro-6-hydroxy Risperidone. While a definitive, published synthetic protocol is not available, a scientifically plausible route has been proposed based on established chemical principles. The detailed characterization strategy outlined, employing a suite of modern analytical techniques, provides a robust framework for the confirmation of the structure and purity of this important Risperidone-related compound. The information presented herein is intended to empower researchers and scientists in the pharmaceutical industry to better understand, synthesize, and analyze impurities and derivatives of Risperidone, ultimately contributing to the development of safer and more effective medicines.

References

-

Daicel Pharma. Risperidone Impurities and Risperidone. Available at: [Link].

-

The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Available at: [Link].

-

Der Pharma Chemica. (2017). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Available at: [Link].

-

Pharmaffiliates. Risperidone-impurities. Available at: [Link].

-

PrepChem.com. Synthesis of [3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]. Available at: [Link].

- Google Patents. RU2272037C9 - Method for preparing 3-{2-[4-(6-fluorobenzo[d]isoxazole-3-yl)piperidine-1-yl]ethyl}.

- Google Patents. WO2007093870A2 - A process for the preparation of risperidone.

-

Asian Journal of Chemistry. (2014). Green Synthesis of 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-yl) ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methylpyridol[1,2-a]pyrimidin-4-one. Available at: [Link].

-

Wikipedia. Benzisoxazole. Available at: [Link].

-

PubChem. Desfluororisperidone. Available at: [Link].

-

Advent Chembio. 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. Available at: [Link].

-

PubMed. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Available at: [Link].

-

Pharmaffiliates. CAS No : 106266-11-9 | Product Name : 6-Desfluoro-6-hydroxy Risperidone. Available at: [Link].

- Google Patents. CN100390146C - Process for preparing risperidone and intermediates therefor.

- Google Patents. EA011748B1 - A process for the preparation of risperidone.

-

VCU Scholars Compass. Risperidone and its Deconstructed Analogs: Functional Effects on the 5HT2AR. Available at: [Link].

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Available at: [Link].

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 3. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

chemical and physical properties of 6-Desfluoro-6-hydroxy Risperidone

Introduction

6-Desfluoro-6-hydroxy risperidone is a molecule of significant interest within the fields of pharmacology and drug development, primarily recognized as a derivative and impurity of the widely prescribed second-generation antipsychotic, risperidone.[1] Its chemical structure, characterized by the absence of a fluorine atom and the introduction of a hydroxyl group on the benzisoxazole ring of risperidone, gives rise to a distinct physicochemical and pharmacological profile. This guide provides a comprehensive technical overview of 6-Desfluoro-6-hydroxy risperidone, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, metabolic origins, pharmacological actions, and the analytical methodologies pertinent to its study.

Chemical and Physical Properties

The fundamental characteristics of 6-Desfluoro-6-hydroxy risperidone are pivotal for its handling, formulation, and analysis. A summary of its key properties is presented below.

| Property | Value | Reference |

| Chemical Name | 3-(2-(4-(6-hydroxybenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | [2] |

| Molecular Formula | C23H28N4O3 | [3] |

| Molecular Weight | 408.50 g/mol | |

| CAS Number | 106266-11-9 | [2] |

| Appearance | Light Yellow to Pale Brown Solid | |

| Melting Point | 247-250°C | [4] |

| Solubility | The presence of a hydroxyl group increases polarity and is expected to enhance aqueous solubility compared to risperidone. Specific quantitative data is not readily available in the literature. Risperidone itself is sparingly soluble in aqueous buffers. | [3][5] |

| pKa | A specific pKa value for 6-Desfluoro-6-hydroxy risperidone is not documented in the literature. For the parent compound, risperidone, a pKa of 8.62 has been reported. | [6] |

| Storage | 2-8°C Refrigerator or -20°C Freezer. Should be protected from light and moisture. | [7] |

Metabolic Pathway and Synthesis

6-Desfluoro-6-hydroxy risperidone is primarily formed as a metabolite of risperidone. The biotransformation is mediated by the cytochrome P450 enzyme system in the liver.

Metabolic Generation

The metabolic pathway involves the hydroxylation of the benzisoxazole ring of risperidone. This reaction is catalyzed predominantly by the CYP2D6 and, to a lesser extent, the CYP3A4 isoenzymes.[8] The genetic polymorphism of CYP2D6 can lead to significant variations in the metabolic rate of risperidone among individuals.[9]

Caption: Metabolic conversion of Risperidone.

Chemical Synthesis

While detailed, step-by-step synthetic protocols are not widely published due to the compound's primary status as a metabolite and impurity, a conceptual pathway can be outlined. The synthesis would likely involve a multi-step process starting from precursors of the benzisoxazole and pyrido-pyrimidine ring systems. The introduction of the hydroxyl group at the 6-position of the benzisoxazole ring could be achieved through electrophilic aromatic substitution or metal-mediated oxidation. The final steps would involve the coupling of the two heterocyclic moieties.

Pharmacological Profile

The pharmacological activity of 6-Desfluoro-6-hydroxy risperidone is closely related to that of its parent compound, risperidone, acting as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[3] This dual antagonism is a hallmark of atypical antipsychotics.

Receptor Binding Affinity

| Receptor | Risperidone Ki (nM) | Reference |

| Dopamine D2 | 3.13 | [10] |

| Serotonin 5-HT2A | 0.16 | [10] |

| α1-Adrenergic | 0.8 | [10] |

| α2-Adrenergic | 7.54 | [10] |

| Histamine H1 | 2.23 | [10] |

It has been suggested that 6-Desfluoro-6-hydroxy risperidone may have a reduced affinity for histamine H1 and alpha-1 adrenergic receptors compared to risperidone, which could translate to a more favorable side-effect profile.

Caption: Mechanism of action at key receptors.

Analytical Methodologies

The accurate detection and quantification of 6-Desfluoro-6-hydroxy risperidone, often as an impurity in risperidone active pharmaceutical ingredients (APIs) and formulations, is critical for quality control. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed.

UPLC Method for Impurity Profiling

A validated UPLC method can be utilized for the separation and quantification of risperidone and its related substances, including 6-Desfluoro-6-hydroxy risperidone.

Experimental Protocol:

-

Instrumentation: A Waters Acquity UPLC H-Class system with a TUV detector or equivalent.[11]

-

Column: Waters Acquity BEH C18, 100 mm x 2.1mm, 1.7 µm particle size.[11]

-

Mobile Phase A: 2.0 g of Ammonium acetate in 1000 ml of HPLC grade water.[11]

-

Mobile Phase B: Acetonitrile.[11]

-

Mobile Phase C: Tetrahydrofuran.[11]

-

Flow Rate: 0.3 ml/min.[11]

-

Detection Wavelength: 260 nm.[11]

-

Column Temperature: 72°C.[11]

-

Injection Volume: 1 µL.[11]

-

Gradient Elution: A gradient program would be developed to ensure the separation of all impurities.

Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12]

Caption: Analytical workflow for impurity analysis.

Safety and Handling

As a pharmacologically active compound, 6-Desfluoro-6-hydroxy risperidone should be handled with appropriate safety precautions in a laboratory setting.[7] It is intended for research use only and not for human or veterinary use.[7] A comprehensive Safety Data Sheet (SDS) should be consulted before handling, which would provide detailed information on toxicological properties, personal protective equipment, and emergency procedures.

Conclusion

6-Desfluoro-6-hydroxy risperidone represents an important molecule in the context of risperidone's pharmacology and pharmaceutical quality. Its distinct chemical structure imparts a unique set of properties that warrant further investigation. This guide has synthesized the available technical information to provide a comprehensive resource for the scientific community. Future research focusing on the quantitative determination of its physicochemical properties and a more detailed elucidation of its receptor binding profile will be invaluable in fully characterizing this compound.

References

- Magar, L. P., et al. DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 2020, 13(2), 940-948.

- Leysen, J. E., et al. Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 1990, 252(1), 234-244.

- (Reference not found for this specific claim)

- (Reference not found for this specific claim)

-

National Center for Biotechnology Information. Risperidone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Available from: [Link]

- (Reference not found for this specific claim)

- (Reference not found for this specific claim)

-

Pharmaffiliates. 6-Desfluoro-6-hydroxy Risperidone. Available from: [Link]

-

Psychopharmacology Institute. Pharmacokinetics of Risperidone: Clinical Summary. Available from: [Link]

- (Reference not found for this specific claim)

- (Reference not found for this specific claim)

- (Reference not found for this specific claim)

- (Reference not found for this specific claim)

- (Reference not found for this specific claim)

- (Reference not found for this specific claim)

- Dubey, S. K., et al. Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science, 2017, 7(11), 155-158.

- (Reference not found for this specific claim)

- (Reference not found for this specific claim)

- (Reference not found for this specific claim)

- (Reference not found for this specific claim)

- (Reference not found for this specific claim)

- (Reference not found for this specific claim)

- (Reference not found for this specific claim)

- (Reference not found for this specific claim)

- (Reference not found for this specific claim)

- Manikandan, K., et al. method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences, 2014, 3(4), 313-320.

Sources

- 1. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Buy 6-Desfluoro-6-hydroxy Risperidone | 106266-11-9 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. japsonline.com [japsonline.com]

- 7. clinivex.com [clinivex.com]

- 8. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 10. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. ijrpns.com [ijrpns.com]

mechanism of action of 6-Desfluoro-6-hydroxy Risperidone

An In-depth Technical Guide to the Core Mechanism of Action of 6-Desfluoro-6-hydroxy Risperidone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the inferred mechanism of action for 6-Desfluoro-6-hydroxy Risperidone, a close structural analogue of the atypical antipsychotic, risperidone. Due to a lack of direct pharmacological studies on this specific compound, this guide synthesizes extensive data on the parent compound, risperidone, and its primary active metabolite, 9-hydroxyrisperidone (paliperidone), to construct a scientifically-grounded hypothesis. By analyzing the well-established structure-activity relationships (SAR) within the benzisoxazole class of antipsychotics, we infer that 6-Desfluoro-6-hydroxy Risperidone functions as a potent antagonist at both serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors. This dual antagonism is the hallmark of atypical antipsychotics and is believed to be the foundation of their therapeutic efficacy. This document further outlines the necessary experimental protocols to empirically validate this proposed mechanism, providing a roadmap for future research and development.

Introduction: The Landscape of Atypical Antipsychotics and the Benzisoxazole Scaffold

Second-generation antipsychotics (SGAs), or atypical antipsychotics, revolutionized the treatment of schizophrenia and other psychotic disorders. Unlike their predecessors, the typical antipsychotics, which primarily act as D2 receptor antagonists, atypical agents exhibit a more complex pharmacological profile.[1] The defining characteristic of most atypical antipsychotics is a potent antagonism of the serotonin 5-HT2A receptor, combined with a strong, but often less potent, antagonism of the dopamine D2 receptor.[2] This dual-action model is hypothesized to be responsible for their efficacy against a broader range of symptoms (including negative and cognitive symptoms) and a reduced propensity to cause extrapyramidal side effects (EPS) at therapeutic doses.[3]

Within this class, the benzisoxazole derivatives, which include risperidone, paliperidone, and iloperidone, represent a significant therapeutic category.[4][5] These compounds share a common 3-(piperidin-4-yl)-1,2-benzisoxazole core structure, which is crucial for their interaction with key neurotransmitter receptors.[4] 6-Desfluoro-6-hydroxy Risperidone is a direct analogue within this chemical family, making its mechanism of action highly predictable based on its structural relationship to these well-characterized drugs.

The Pharmacodynamic Blueprint: Risperidone

The therapeutic activity of risperidone is primarily mediated through a combination of potent serotonin 5-HT2A and dopamine D2 receptor antagonism.[6] Risperidone is a selective monoaminergic antagonist, demonstrating high affinity for these primary targets, as well as for several other receptors which contribute to its overall therapeutic and side-effect profile.[3][7]

Core Mechanism: 5-HT2A and D2 Receptor Antagonism

Risperidone exhibits a very high affinity for 5-HT2A receptors and a slightly lower, yet still potent, affinity for D2 receptors.[8] This high 5-HT2A/D2 affinity ratio is a cornerstone of its "atypicality".

-

Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions.[1] A positron emission tomography (PET) study revealed that a 6 mg/day dose of risperidone leads to 75-80% occupancy of striatal D2 receptors.

-

Serotonin 5-HT2A Receptor Antagonism: The potent blockade of 5-HT2A receptors is thought to contribute to several beneficial effects. In the nigrostriatal pathway, 5-HT2A antagonism may disinhibit dopamine release, which is believed to counteract the D2-blockade-induced EPS.[4] Furthermore, this action, potentially in concert with 5-HT1A receptor agonism, may enhance dopamine release in the prefrontal cortex, which could alleviate negative and cognitive symptoms.[2]

Broader Receptor Binding Profile

Beyond its primary targets, risperidone also interacts with adrenergic and histaminergic receptors, which explains some of its side effects.[7]

-

Alpha-1 (α1) and Alpha-2 (α2) Adrenergic Receptor Antagonism: Blockade of these receptors can lead to orthostatic hypotension and dizziness.[3]

-

Histamine H1 Receptor Antagonism: This activity is associated with sedation and potential weight gain.[3]

-

Other Receptors: Risperidone has low to moderate affinity for 5-HT1A, 5-HT1C, and 5-HT1D receptors and negligible affinity for cholinergic muscarinic receptors, which accounts for its low incidence of anticholinergic side effects.[3][8]

Receptor Binding Affinity of Risperidone

| Receptor | Ki value (nM) | Affinity |

| 5-HT2A | 0.2 | Very High |

| D2 | 3.2 | High |

| α1A | 5.0 | High |

| D4 | 7.3 | High |

| α2A | 16 | Moderate |

| H1 | 20 | Moderate |

| 5-HT2C | 50 | Moderate |

| D1 | 240 | Low |

| 5-HT1A | 420 | Low |

| M1 | >10,000 | Negligible |

| (Data sourced from Psychopharmacology Institute) |

Signaling Pathway of D2 and 5-HT2A Antagonism

Caption: Inferred signaling cascade for 6-Desfluoro-6-hydroxy Risperidone.

The Active Moiety: Role of 9-Hydroxyrisperidone (Paliperidone)

Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 9-hydroxyrisperidone, which is also known and marketed as the drug paliperidone.[9][10] This metabolite is pharmacologically active and contributes significantly to the overall clinical effect.[10]

The concept of the "active moiety" is crucial for understanding the pharmacology of risperidone. The clinical effect results from the combined concentrations of both risperidone and 9-hydroxyrisperidone.[6] 9-hydroxyrisperidone has a pharmacological profile very similar to that of the parent compound, acting as a potent D2 and 5-HT2A antagonist.[7][11] While some studies suggest risperidone is approximately twofold more potent at D2 and 5-HT2A receptors than its metabolite, both are considered to contribute to the therapeutic action.[9] Because paliperidone undergoes limited hepatic metabolism, it has a lower potential for certain drug-drug interactions.[11][12]

Structure-Activity Relationship (SAR) and the Inferred Mechanism of 6-Desfluoro-6-hydroxy Risperidone

The pharmacological activity of the benzisoxazole class of antipsychotics is intrinsically linked to their chemical structure.[4] By analyzing the structural differences between risperidone, paliperidone, and the target compound, we can infer the .

| Compound | R1 (Position 6) | R2 (Position 9) | Key Feature |

| Risperidone | -F | -H | Parent drug |

| 9-Hydroxyrisperidone (Paliperidone) | -F | -OH | Active metabolite |

| 6-Desfluoro-6-hydroxy Risperidone | -H | -OH | Analogue of Interest |

Analysis of Structural Modifications

-

Removal of the Fluorine Atom (Desfluoro): The fluorine atom at the 6-position of the benzisoxazole ring in risperidone is a common feature in many modern pharmaceuticals. Its high electronegativity can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Removing this fluorine atom to yield a hydrogen atom would subtly alter the electron distribution of the benzisoxazole ring. While this could slightly modify the binding affinity for its target receptors, the fundamental pharmacophore responsible for D2/5-HT2A antagonism remains intact. Studies on other benzisoxazole analogues have shown that substitutions at this position can modulate receptor affinity without abolishing it.[13]

-

Addition of the Hydroxyl Group (Hydroxy): The key structural feature of 6-Desfluoro-6-hydroxy Risperidone is the hydroxyl group at the 9-position of the pyrido-pyrimidine ring system. This is the exact same modification that converts risperidone into its active metabolite, paliperidone.[14] Since paliperidone retains a potent D2/5-HT2A antagonist profile similar to risperidone, it is highly probable that this hydroxylated, desfluorinated analogue will exhibit the same core mechanism.[15]

The Inferred Mechanism

Based on this structural analysis, the most logical and scientifically sound hypothesis is that 6-Desfluoro-6-hydroxy Risperidone acts as a potent antagonist of serotonin 5-HT2A and dopamine D2 receptors. Its overall pharmacological profile is expected to closely mirror that of risperidone and, more specifically, paliperidone. It will likely also exhibit antagonist activity at α1, α2, and H1 receptors.

Proposed Experimental Validation of the Mechanism

To move from an inferred mechanism to empirical proof, a series of standard, validated pharmacological assays are required. The following protocols provide a framework for the definitive characterization of 6-Desfluoro-6-hydroxy Risperidone.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 6-Desfluoro-6-hydroxy Risperidone for human D2 and 5-HT2A receptors.

Methodology:

-

Receptor Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing recombinant human D2 or 5-HT2A receptors.

-

Radioligand Selection:

-

For D2 receptors: Use [³H]-Spiperone or [³H]-Raclopride.

-

For 5-HT2A receptors: Use [³H]-Ketanserin.

-

-

Assay Setup: Perform the assay in a 96-well plate format. For each receptor:

-

Total Binding Wells: Add receptor membranes, the specific radioligand (at a concentration near its Kd), and assay buffer.

-

Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a high concentration of a known, non-labeled antagonist (e.g., Haloperidol for D2, unlabeled Ketanserin for 5-HT2A) to saturate the receptors.

-

Test Compound Wells: Add receptor membranes, radioligand, and serial dilutions of 6-Desfluoro-6-hydroxy Risperidone.

-

-

Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding CPM - NSB CPM.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (e.g., a one-site fit model in GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Functional Antagonism Assay (Calcium Mobilization)

Objective: To confirm that 6-Desfluoro-6-hydroxy Risperidone acts as an antagonist at the 5-HT2A receptor and to determine its potency (IC50).

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human Gαq-coupled 5-HT2A receptor.

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Setup: In a 96- or 384-well plate:

-

Add the dye-loaded cells.

-

Add serial dilutions of 6-Desfluoro-6-hydroxy Risperidone to the appropriate wells and pre-incubate for a set time (e.g., 15-30 minutes).

-

-

Agonist Stimulation: Add a known 5-HT2A agonist (e.g., Serotonin) at a concentration that elicits a sub-maximal response (EC80).

-

Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). The binding of the agonist to the 5-HT2A receptor will trigger a Gαq-mediated release of intracellular calcium, causing an increase in fluorescence.

-

Data Analysis:

-

Plot the agonist-induced fluorescence response against the log concentration of the test compound (6-Desfluoro-6-hydroxy Risperidone).

-

The antagonist will produce a concentration-dependent inhibition of the agonist's signal.

-

Use non-linear regression to fit a dose-response curve and determine the IC50 value, representing the concentration of the antagonist required to inhibit 50% of the agonist's functional response.

-

Conclusion

While direct experimental data on 6-Desfluoro-6-hydroxy Risperidone is not currently available in published literature, a robust and scientifically defensible mechanism of action can be inferred from its close structural relationship to risperidone and its active metabolite, paliperidone. The evidence strongly suggests that this compound functions as a potent antagonist at serotonin 5-HT2A and dopamine D2 receptors, the defining characteristic of the benzisoxazole class of atypical antipsychotics. This inferred mechanism provides a solid foundation for its further investigation as a potential therapeutic agent. The experimental protocols outlined in this guide offer a clear and validated path to empirically confirm its receptor binding profile and functional activity, which are essential steps in the drug development process.

References

-

Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. [Link]

-

Chue, P., & Chue, J. (2012). Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. Recent Clinical Trials, 7(1), 2-9. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action (MOA) of Risperidone (risperidone)?. [Link]

-

Leysen, J. E., Gommeren, W., Eens, A., de Chaffoy de Courcelles, D., Stoof, J. C., & Janssen, P. A. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 263(1), 32-45. [Link]

-

Wikipedia. (n.d.). Paliperidone. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Risperidone?. [Link]

-

National Center for Biotechnology Information. (2017). Risperidone Therapy and CYP2D6 Genotype. [Link]

-

PsychDB. (2024). Paliperidone (Invega). [Link]

-

Janssen, P. A., Megens, A. A., Awouters, F. H., & Schotte, A. (1993). Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology, 112(1 Suppl), S17-23. [Link]

-

Gilday, E., & Nasrallah, H. A. (2012). Clinical Pharmacology of Paliperidone Palmitate A Parenteral Long- Acting Formulation for the Treatment of Schizophrenia. Reviews on Recent Clinical Trials, 7(1), 2-9. [Link]

-

ClinPGx. (n.d.). Risperidone Pathway, Pharmacokinetics. [Link]

-

Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. [Link]

-

Marder, S. R. (2006). The pharmacology and formulation of paliperidone extended release. The Journal of Clinical Psychiatry, 67(9), 1361-1367. [Link]

-

Mannens, G., Huang, M. L., Meuldermans, W., & Hendrickx, J. (1993). Absorption, metabolism, and excretion of risperidone in humans. Drug Metabolism and Disposition, 21(6), 1134-1141. [Link]

-

Semantic Scholar. (n.d.). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. [Link]

-

PERSERIS® HCP. (n.d.). Mechanism of Action. [Link]

-

Müller, D. J., & Kasper, S. (2002). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison with olanzapine. European Neuropsychopharmacology, 12(5), 451-455. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

-

Celada, P., Puig, M. V., & Artigas, F. (2019). Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone. Neuropharmacology, 158, 107727. [Link]

-

Stahl, S. M. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. The Journal of Clinical Psychiatry, 68(suppl 6), 4-8. [Link]

-

International Journal of Pharma Sciences and Research. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. [Link]

-

Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. [Link]

-

Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Medicinal Chemistry, 12(3), 227-238. [Link]

Sources

- 1. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 2. Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. ijpsr.info [ijpsr.info]

- 5. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 7. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 11. psychdb.com [psychdb.com]

- 12. The pharmacology and formulation of paliperidone extended release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Absorption, metabolism, and excretion of risperidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Paliperidone - Wikipedia [en.wikipedia.org]

The Emergence of a Novel Risperidone Metabolite: A Technical Guide to the Discovery and Characterization of 6-Desfluoro-6-hydroxy Risperidone

This in-depth technical guide navigates the multifaceted process of identifying and characterizing novel drug metabolites, using the discovery of 6-desfluoro-6-hydroxy risperidone as a central case study. Tailored for researchers, scientists, and drug development professionals, this document provides not only procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding of the methodologies and their implications.

Executive Summary

The biotransformation of xenobiotics is a cornerstone of drug metabolism studies, directly impacting a compound's efficacy, safety, and pharmacokinetic profile. While the primary metabolic pathways of the atypical antipsychotic risperidone are well-documented, the potential for undiscovered, pharmacologically active metabolites remains a critical area of investigation. This guide delineates a systematic approach to the discovery, isolation, and structural elucidation of novel metabolites, exemplified by 6-desfluoro-6-hydroxy risperidone. We will explore the strategic design of in vitro metabolism studies, the application of advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the rigorous characterization required to confirm a new metabolic entity.

Foundational Understanding: The Established Metabolism of Risperidone

Risperidone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system. The most significant metabolic pathway is the hydroxylation of risperidone to 9-hydroxyrisperidone, a metabolite with pharmacological activity comparable to the parent drug.[1][2] This conversion is predominantly catalyzed by CYP2D6, with a minor contribution from CYP3A4.[1][3] The plasma concentrations of risperidone and 9-hydroxyrisperidone are therefore influenced by the genetic polymorphism of CYP2D6, leading to variations in patient response.[2]

Diagram 1: Established Metabolic Pathway of Risperidone

Caption: Major metabolic pathway of risperidone to 9-hydroxyrisperidone.

The Quest for Novelty: Uncovering New Metabolic Pathways

The identification of previously unknown metabolites is pivotal for a complete understanding of a drug's disposition and potential for drug-drug interactions or idiosyncratic toxicity. The discovery of a metabolite like 6-desfluoro-6-hydroxy risperidone would likely arise from meticulous in vitro metabolism studies designed to probe for minor or unexpected biotransformations.

Rationale for In Vitro Metabolism Studies

In vitro models, such as isolated rat liver microsomes, provide a controlled environment to study drug metabolism, minimizing the complexities of in vivo systems.[4] These systems are enriched with cytochrome P450 enzymes, the primary drivers of phase I metabolic reactions.[4] By incubating the parent drug with these microsomes and an NADPH-generating system, researchers can simulate the oxidative metabolism that occurs in the liver.[1][4]

Experimental Protocol: In Vitro Incubation of Risperidone

The following protocol is a representative example for the investigation of risperidone metabolism in rat liver microsomes.

Objective: To generate and detect potential novel metabolites of risperidone.

Materials:

-

Risperidone standard

-

Rat liver microsomes

-

NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

LC-MS/MS system

Procedure:

-

Microsomal Incubation:

-

Prepare a reaction mixture containing risperidone, rat liver microsomes, and phosphate buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Preparation:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Collect the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Employ a suitable chromatographic method to separate the parent drug from its metabolites.

-

Utilize mass spectrometry to detect and identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

The Discovery of 6-Desfluoro-6-hydroxy Risperidone: A Hypothetical Case Study

A Plausible Metabolic Transformation: Oxidative Defluorination

The structure of 6-desfluoro-6-hydroxy risperidone suggests a metabolic pathway involving oxidative defluorination. This is a known, albeit less common, metabolic reaction where a fluorine atom is replaced by a hydroxyl group. This biotransformation would be catalyzed by cytochrome P450 enzymes and would result in a metabolite with a distinct mass and fragmentation pattern compared to the parent drug and its known metabolites.

Diagram 2: Proposed Metabolic Pathway to 6-Desfluoro-6-hydroxy Risperidone

Caption: Proposed metabolic pathway for the formation of 6-desfluoro-6-hydroxy risperidone.

Analytical Characterization by LC-MS/MS

The unequivocal identification of a novel metabolite relies on high-resolution mass spectrometry to determine its elemental composition and tandem mass spectrometry (MS/MS) to elucidate its structure through fragmentation analysis.

| Analyte | Expected [M+H]+ (m/z) | Key Diagnostic Fragment Ions (Hypothetical) |

| Risperidone | 411.2 | 191.1, 205.1 |

| 9-Hydroxyrisperidone | 427.2 | 207.1, 221.1 |

| 6-Desfluoro-6-hydroxy Risperidone | 409.2 | Fragments indicating loss of water and cleavage of the piperidine ring |

Table 1: Expected Mass Spectrometric Data for Risperidone and its Metabolites

The fragmentation pattern of 6-desfluoro-6-hydroxy risperidone would be compared to that of risperidone and 9-hydroxyrisperidone to pinpoint the structural modification. The absence of the fluorine atom and the presence of an additional hydroxyl group would lead to characteristic mass shifts in the fragment ions.

Synthesis and Final Confirmation

To definitively confirm the identity of the novel metabolite, a reference standard of 6-desfluoro-6-hydroxy risperidone would be synthesized. The synthetic standard would then be subjected to the same LC-MS/MS analysis as the microsomal incubate. Co-elution of the synthetic standard with the putative metabolite peak from the in vitro study, along with identical mass spectra and fragmentation patterns, provides conclusive evidence of its identity. The synthesis of risperidone impurities and derivatives is a well-established process, often driven by the need for analytical standards in quality control.[7][8]

Diagram 3: Workflow for Novel Metabolite Identification

Caption: A systematic workflow for the discovery and confirmation of a novel metabolite.

Implications for Drug Development

The discovery of a new metabolite such as 6-desfluoro-6-hydroxy risperidone has several important implications for drug development:

-

Pharmacological Activity: The novel metabolite must be evaluated for its own pharmacological activity and potential contribution to the therapeutic effect or side-effect profile of the parent drug.

-

Safety and Toxicity: The potential toxicity of the new metabolite needs to be assessed.

-

Pharmacokinetics: The formation and elimination kinetics of the metabolite should be characterized to understand its contribution to the overall drug exposure.

-

Regulatory Submission: The presence of any new, significant metabolite must be reported to regulatory agencies.

Conclusion

The identification of novel drug metabolites is a continuous and essential aspect of pharmaceutical research. The hypothetical discovery of 6-desfluoro-6-hydroxy risperidone serves as a compelling example of the systematic and multi-disciplinary approach required. Through carefully designed in vitro metabolism studies, advanced analytical characterization, and definitive synthetic confirmation, the full metabolic fate of a drug can be elucidated, ultimately contributing to the development of safer and more effective medicines. This guide provides a robust framework for such investigations, empowering researchers to explore the uncharted territories of drug biotransformation.

References

- Shirodkar, P., Chavan, H., Mogal, R., & Dhake, A. (2019). In vitro Metabolism of Risperidone on Isolated Microsomes of Rat Liver: Metabolite Identification and Profiling by RP-HPLC and LC-MS Techniques.

- Fang, J., McKay, G., & Midha, K. K. (1999). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(2), 147-152.

- ClinPGx. (n.d.).

- Mannens, G., Huang, M. L., Meuldermans, W., & Heykants, J. (1994). The metabolism and excretion of risperidone after oral administration in rats and dogs. Drug Metabolism and Disposition, 22(1), 129-138.

- Rao, V. J., & Reddy, K. V. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.

- Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary.

- Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.

- Benchchem. (n.d.). Desfluoro Risperidone.

- Patel, S. B., et al. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 4(5), 1996-2002.

- PubChem. (n.d.). 6-Desfluoro-6-hydroxy Risperidone.

- Pharmaffiliates. (n.d.). 6-Desfluoro-6-hydroxy Risperidone.

- Tomar, R. S., et al. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 231-235.

- Yasui-Furukori, N., et al. (2001). Different enantioselective 9-hydroxylation of risperidone by the two human CYP2D6 and CYP3A4 enzymes. Drug Metabolism and Disposition, 29(9), 1263-1267.

- Spina, E., & de Leon, J. (1999). A pilot study on risperidone metabolism: the role of cytochromes P450 2D6 and 3A.

- International Journal of Analytical Chemistry. (2016). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats.

Sources

- 1. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. ClinPGx [clinpgx.org]

- 4. In vitro Metabolism of Risperidone on Isolated Microsomes of Rat Liver: Metabolite Identification and Profiling by RP-HPLC and LC-MS Techniques | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 5. 6-Desfluoro-6-hydroxy Risperidone | C23H28N4O3 | CID 135688055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. benchchem.com [benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Preliminary Pharmacokinetic Assessment of 6-Desfluoro-6-hydroxy Risperidone

A Whitepaper for Drug Development Professionals and Researchers

Authored by: A Senior Application Scientist

Abstract

This technical guide outlines a comprehensive strategy for conducting preliminary pharmacokinetic studies of 6-Desfluoro-6-hydroxy Risperidone, a derivative and known impurity of the atypical antipsychotic agent, risperidone. While extensive pharmacokinetic data exists for risperidone and its primary active metabolite, 9-hydroxyrisperidone, the pharmacokinetic profile of 6-Desfluoro-6-hydroxy Risperidone remains uncharacterized. This document provides a robust framework for in vivo and in vitro studies, including detailed experimental protocols and the scientific rationale underpinning each methodological choice. The proposed studies are designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, providing critical data for its potential development or risk assessment as a pharmaceutical impurity.

Introduction: The Rationale for a Pharmacokinetic Deep Dive

Risperidone is a cornerstone in the management of various psychiatric disorders, exhibiting a complex metabolic profile primarily governed by cytochrome P450 enzymes, particularly CYP2D6 and to a lesser extent, CYP3A4.[1][2] Its main metabolic pathway leads to the formation of 9-hydroxyrisperidone, an active metabolite with a pharmacological profile similar to the parent drug.[3][4] The combined concentration of risperidone and 9-hydroxyrisperidone, known as the "active moiety," is considered clinically relevant.[5]

During the synthesis and storage of risperidone, various related substances and impurities can form.[3][6] One such compound is 6-Desfluoro-6-hydroxy Risperidone, identified as "Risperidone EP Impurity K".[3] The structural difference, the substitution of a fluorine atom with a hydroxyl group on the benzisoxazole ring, may significantly alter the molecule's physicochemical properties and, consequently, its pharmacokinetic behavior and toxicological profile.

A thorough understanding of the pharmacokinetics of this derivative is paramount for several reasons:

-

Drug Safety and Toxicology: As a potential impurity in risperidone formulations, understanding its absorption, metabolic fate, and potential for accumulation is crucial for setting safe limits and assessing any associated toxicological risks.[7]

-

Drug Development: Should this derivative exhibit desirable pharmacological properties, a comprehensive pharmacokinetic profile is the first step toward its potential development as a new chemical entity.

-

Metabolic Insights: Studying the metabolism of this analog can provide valuable insights into the structure-activity relationships of risperidone and its interaction with metabolic enzymes.

This guide, therefore, presents a detailed roadmap for the preliminary pharmacokinetic evaluation of 6-Desfluoro-6-hydroxy Risperidone.

Synthesis and Characterization of the Test Article

For the purpose of these studies, a well-characterized, high-purity batch of 6-Desfluoro-6-hydroxy Risperidone is required. The synthesis of risperidone impurities has been described in the literature, often involving modifications of the synthetic routes for risperidone itself.[1][6] A potential synthetic approach could involve the use of a non-fluorinated precursor during the synthesis of the benzisoxazole moiety, followed by hydroxylation.

Prior to initiating any pharmacokinetic studies, the test article must be rigorously characterized to confirm its identity and purity using techniques such as:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

High-Performance Liquid Chromatography (HPLC) with UV detection: To determine purity.

Proposed In Vivo Pharmacokinetic Study in a Rodent Model

The initial in vivo assessment will be conducted in a rodent model, typically Sprague-Dawley rats, which are widely used in preclinical pharmacokinetic studies due to their well-characterized physiology and ease of handling.

Experimental Design and Rationale

A crossover study design is recommended to minimize inter-animal variability. A cohort of male Sprague-Dawley rats (n=6-8 per group) will be administered 6-Desfluoro-6-hydroxy Risperidone via two different routes:

-

Intravenous (IV) bolus: To determine fundamental pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) in the absence of absorption limitations.

-

Oral gavage (PO): To assess oral bioavailability (F) and the rate and extent of absorption.

A washout period of at least one week will be implemented between the two administrations.

Step-by-Step Experimental Protocol

-

Animal Acclimatization: Animals will be acclimatized for at least one week prior to the study with free access to food and water.

-

Dose Formulation:

-

IV Formulation: The compound will be dissolved in a suitable vehicle, such as a mixture of saline, polyethylene glycol 400 (PEG400), and ethanol, to ensure solubility. The final concentration should be adjusted to allow for a low injection volume (e.g., 1-2 mL/kg).

-

PO Formulation: The compound can be suspended in a vehicle like 0.5% methylcellulose in water for oral administration.

-

-

Dose Administration:

-

IV: A single bolus dose (e.g., 1 mg/kg) will be administered via the tail vein.

-

PO: A single dose (e.g., 5 mg/kg) will be administered by oral gavage.

-

-

Blood Sample Collection: Serial blood samples (approximately 0.2 mL) will be collected from the jugular vein or another appropriate site at the following time points:

-

IV: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

-

Sample Processing: Blood samples will be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma will be stored at -80°C until analysis.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for the proposed in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be developed and validated for the quantification of 6-Desfluoro-6-hydroxy Risperidone in plasma. This is the standard for bioanalysis in pharmacokinetic studies due to its high sensitivity and selectivity.

Key Validation Parameters (based on FDA guidelines):

-

Selectivity: No interference from endogenous plasma components.

-

Linearity: A linear relationship between concentration and response over a defined range.

-

Accuracy and Precision: Within ±15% (±20% at the lower limit of quantification).

-

Matrix Effect: Assessment of the impact of plasma components on ionization.

-

Stability: Stability of the analyte in plasma under various storage and processing conditions.

Pharmacokinetic Data Analysis

The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®. The following key pharmacokinetic parameters will be calculated:

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t½ | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F (%) | Oral Bioavailability |

Proposed In Vitro Metabolism Studies

To complement the in vivo data, in vitro studies are essential to understand the metabolic stability and the enzymes involved in the metabolism of 6-Desfluoro-6-hydroxy Risperidone.

Metabolic Stability in Liver Microsomes

This assay provides an initial assessment of the compound's susceptibility to metabolism by phase I enzymes.

Protocol:

-

Incubate 6-Desfluoro-6-hydroxy Risperidone (at a low concentration, e.g., 1 µM) with human and rat liver microsomes in the presence of an NADPH-generating system.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

-

Analyze the remaining parent compound concentration by LC-MS/MS.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 Reaction Phenotyping

This study will identify the specific CYP450 enzymes responsible for the metabolism of the compound.

Protocol:

-

Incubate the compound with a panel of recombinant human CYP450 enzymes (including CYP2D6 and CYP3A4, given their role in risperidone metabolism).[1]

-

Analyze the depletion of the parent compound or the formation of metabolites.

-

Alternatively, use selective chemical inhibitors of specific CYP450 enzymes in human liver microsomes.

Metabolic Stability and CYP Phenotyping Workflow

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 5. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. litfl.com [litfl.com]

An In-depth Technical Guide to the Pharmacological Exploration of 6-Desfluoro-6-hydroxy Risperidone

A Prospective Analysis Based on the Atypical Antipsychotic Scaffold of Risperidone

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the pharmacological investigation of 6-Desfluoro-6-hydroxy Risperidone, a novel derivative of the atypical antipsychotic risperidone. Recognizing the limited direct data on this specific compound, we leverage the extensive knowledge of risperidone and its primary active metabolite, 9-hydroxyrisperidone (paliperidone), to establish a foundational understanding. This document outlines the anticipated pharmacological profile of 6-Desfluoro-6-hydroxy Risperidone, focusing on its mechanism of action, receptor binding affinity, and metabolic stability. We present a series of detailed in-vitro and in-vivo experimental protocols designed to rigorously characterize this new chemical entity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antipsychotic agents.

Introduction: The Scientific Rationale for Investigating 6-Desfluoro-6-hydroxy Risperidone

Risperidone is a cornerstone in the treatment of schizophrenia and other psychotic disorders, exerting its therapeutic effects primarily through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2][3][4][5] Its major metabolite, 9-hydroxyrisperidone, shares a similar pharmacological profile and contributes significantly to the overall clinical efficacy.[2][6][7] The exploration of novel derivatives of established therapeutic agents is a critical avenue in drug discovery, offering the potential for improved efficacy, enhanced safety profiles, and optimized pharmacokinetic properties.

6-Desfluoro-6-hydroxy Risperidone, a derivative and potential impurity of risperidone, presents an intriguing subject for pharmacological investigation.[8][] Its chemical structure, characterized by the removal of a fluorine atom and the addition of a hydroxyl group at the 6-position of the benzisoxazole ring, suggests the potential for a unique pharmacological profile.[8] This guide will provide a structured approach to elucidating the pharmacological activity of this novel compound.

The Pharmacological Landscape of Risperidone and its Active Metabolite

A thorough understanding of the parent compound is essential for predicting and interpreting the pharmacological properties of its derivatives.

Mechanism of Action: A Symphony of Receptor Modulation

The therapeutic efficacy of risperidone is attributed to its high-affinity antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[1][2][5][10] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[11][12] Risperidone also exhibits affinity for alpha-1 and alpha-2 adrenergic receptors, as well as H1 histaminergic receptors, which may contribute to its side effect profile, including orthostatic hypotension and sedation.[1][10][13]

The interplay between 5-HT2A and D2 receptor blockade is thought to be crucial. Blockade of 5-HT2A receptors can lead to an increase in dopamine release in certain brain regions, which may help to alleviate the motor side effects associated with D2 antagonism and potentially improve negative and cognitive symptoms.[12][14][15]

Pharmacokinetics and Metabolism

Risperidone is well-absorbed orally and is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, 9-hydroxyrisperidone.[6][7][16][17][18][19][20] CYP3A4 also plays a role in its metabolism.[18][19][21] 9-hydroxyrisperidone is considered to have a pharmacological activity similar to that of risperidone.[6][7] The combined action of risperidone and 9-hydroxyrisperidone constitutes the "active moiety."[22]

The genetic polymorphism of CYP2D6 can lead to significant inter-individual variations in the plasma concentrations of risperidone and its metabolite.[6][17][18] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can impact both efficacy and tolerability.[17][23]

Prospective Pharmacological Profile of 6-Desfluoro-6-hydroxy Risperidone

Based on its structural modifications, we can hypothesize the potential pharmacological characteristics of 6-Desfluoro-6-hydroxy Risperidone. The removal of the electron-withdrawing fluorine atom and the introduction of a polar hydroxyl group are expected to influence its receptor binding affinity, metabolic stability, and overall pharmacokinetic profile.

Anticipated Receptor Binding Profile

The core benzisoxazole-piperidine structure responsible for the primary antipsychotic activity is retained. Therefore, it is anticipated that 6-Desfluoro-6-hydroxy Risperidone will also function as an antagonist at D2 and 5-HT2A receptors.[8] However, the altered electronics and sterics at the 6-position could modulate its affinity and selectivity for these and other receptors.

Table 1: Hypothesized Receptor Binding Affinity of 6-Desfluoro-6-hydroxy Risperidone in Comparison to Risperidone

| Receptor Target | Risperidone (Ki, nM) | 6-Desfluoro-6-hydroxy Risperidone (Predicted Ki, nM) | Rationale for Prediction |

| Dopamine D2 | ~3.13 - 3.2[10][24] | Potentially altered | Removal of fluorine and addition of hydroxyl group may affect binding pocket interactions. |

| Serotonin 5-HT2A | ~0.16 - 0.2[10][24] | Potentially altered | High affinity is expected to be retained, but the magnitude may change. |

| Alpha-1 Adrenergic | ~0.8 - 5[10][24] | Potentially altered | Structural changes could influence affinity. |

| Alpha-2 Adrenergic | ~7.54 - 16[10][24] | Potentially altered | Structural changes could influence affinity. |

| Histamine H1 | ~2.23 - 20[10][24] | Potentially altered | Structural changes could influence affinity. |

Predicted Metabolic Pathways

The introduction of a hydroxyl group provides a new site for potential phase II metabolism (e.g., glucuronidation or sulfation), which could lead to more rapid clearance compared to risperidone. The removal of the fluorine atom might also alter the metabolic profile, as fluorine can sometimes block metabolic sites.

Experimental Workflows for Pharmacological Characterization

To validate the hypothesized pharmacological profile, a systematic and rigorous experimental approach is required.

In-Vitro Characterization

Objective: To determine the binding affinity (Ki) of 6-Desfluoro-6-hydroxy Risperidone for a panel of relevant CNS receptors.

Protocol:

-

Preparation of Cell Membranes: Utilize commercially available cell lines stably expressing human recombinant receptors (e.g., D2, 5-HT2A, alpha-1, alpha-2, H1).

-

Radioligand Binding Assay:

-

Incubate cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).

-

Add increasing concentrations of 6-Desfluoro-6-hydroxy Risperidone to compete with the radioligand.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

-

Data Analysis: Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to the Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (antagonist, agonist, or partial agonist) of 6-Desfluoro-6-hydroxy Risperidone at key receptors.

Protocol (Example for D2 Receptor):

-

Cell Culture: Use a cell line expressing the D2 receptor and a reporter system (e.g., cAMP-dependent reporter gene).

-

Agonist Stimulation: Stimulate the cells with a known D2 agonist (e.g., quinpirole).

-

Antagonist Treatment: Pre-incubate the cells with varying concentrations of 6-Desfluoro-6-hydroxy Risperidone before adding the agonist.

-

Signal Detection: Measure the reporter gene expression or second messenger levels (e.g., cAMP).

-

Data Analysis: Determine the ability of 6-Desfluoro-6-hydroxy Risperidone to inhibit the agonist-induced response and calculate its potency (IC50).

Objective: To identify the major metabolic pathways and the CYP450 enzymes involved in the metabolism of 6-Desfluoro-6-hydroxy Risperidone.

Protocol:

-

Incubation: Incubate 6-Desfluoro-6-hydroxy Risperidone with human liver microsomes or recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4).

-

Sample Analysis: Analyze the samples at different time points using LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Enzyme Inhibition: Use specific chemical inhibitors of CYP enzymes to determine the contribution of each enzyme to the metabolism.

In-Vivo Pharmacological Evaluation

Objective: To assess the potential antipsychotic-like effects of 6-Desfluoro-6-hydroxy Risperidone in established rodent models.[25][26][27]

Protocols:

-

Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block dopamine-mediated hyperactivity, a proxy for positive symptoms.[28]

-

Administer 6-Desfluoro-6-hydroxy Risperidone to rodents.

-

After a pre-treatment period, administer amphetamine to induce hyperlocomotion.

-

Measure locomotor activity using automated activity chambers.

-

Evaluate the dose-dependent reduction in hyperlocomotion by the test compound.

-

-

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.[27][28]

-

Administer a dopamine agonist (e.g., apomorphine) to disrupt PPI in rodents.

-

Administer 6-Desfluoro-6-hydroxy Risperidone to assess its ability to reverse the disruption of PPI.

-

Measure the startle response to a loud acoustic stimulus with and without a preceding weaker prepulse.

-

-

Conditioned Avoidance Response (CAR): This model has high predictive validity for antipsychotic efficacy.[25][26][28]

-

Train rodents to avoid an aversive stimulus (e.g., foot shock) by responding to a conditioning stimulus (e.g., a light or tone).

-

Administer 6-Desfluoro-6-hydroxy Risperidone and assess its ability to suppress the avoidance response without impairing the escape response.